7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound with the molecular formula and a molecular weight of approximately 197.23 g/mol. This compound is characterized by its unique imidazo-pyrimidine structure, which is significant in medicinal chemistry due to its potential biological activities. The compound's CAS number is 1697915-61-9, which facilitates its identification in chemical databases and literature.
The compound can be sourced from various chemical suppliers and manufacturers specializing in research chemicals. It is often utilized in pharmaceutical research and development due to its structural properties.
7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine falls under the classification of imidazo-pyrimidines, which are known for their diverse pharmacological properties. Compounds in this class are often investigated for their roles as potential therapeutic agents.
The synthesis of 7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The technical details of the synthesis often include reaction conditions such as temperature, solvent choice, and reaction time. These parameters are crucial for optimizing yield and purity.
The molecular structure of 7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine features a fused bicyclic system comprising an imidazole and pyrimidine ring. The dimethoxymethyl substituent enhances the compound's solubility and reactivity.
COC(C)C1=CN2C(=N1)N=C(N=C2)C
.7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can participate in various chemical reactions typical of heterocyclic compounds:
Detailed reaction mechanisms often involve transition states and intermediates that can be elucidated through spectroscopic methods or computational chemistry approaches.
The mechanism of action for 7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is not fully elucidated but is hypothesized to involve interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds with similar structures may exhibit activities such as inhibition of specific kinases or modulation of neurotransmitter systems.
7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has potential applications in:
This compound exemplifies the ongoing research into heterocyclic compounds and their applications in medicinal chemistry and drug discovery.
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 150196-34-2
CAS No.: 10305-76-7
CAS No.: 23745-82-6